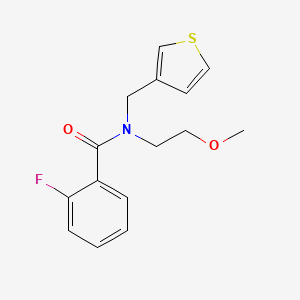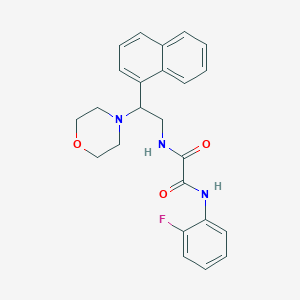
2-fluoro-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-fluoro-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzamide, also known as FMTB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FMTB is a benzamide derivative that has been synthesized using various methods.
Wissenschaftliche Forschungsanwendungen
Neurological Studies
Research on compounds structurally similar to 2-fluoro-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzamide has shown promising applications in neurological studies, particularly related to Alzheimer's disease. For instance, a compound used as a selective serotonin 1A (5-HT(1A)) molecular imaging probe in conjunction with positron emission tomography (PET) allowed for the quantification of 5-HT(1A) receptor densities in the living brains of Alzheimer's disease patients. This study found significant decreases in receptor densities correlating with the severity of clinical symptoms, demonstrating the compound's potential in diagnosing and monitoring neurological conditions (Kepe et al., 2006).
Oncological Imaging
Another significant application lies in oncological imaging. Fluorine-containing benzamide analogs have been synthesized and evaluated as potential ligands for imaging the sigma-2 receptor status of solid tumors using PET imaging. These compounds exhibited high tumor uptake and acceptable tumor/normal tissue ratios, highlighting their utility in diagnosing and monitoring cancer (Tu et al., 2007).
Antifungal and Antimicrobial Agents
Compounds with fluoro- and methoxy-substitutions have shown varied antifungal and antimicrobial activities, making them potential candidates for developing new treatments. A study on novel benzodiazaborines, including fluoro- and methoxy-substituted compounds, demonstrated effectiveness against several species of potentially pathogenic fungi, indicating their application in creating antifungal agents (Yang et al., 2015).
Chemotherapy Agents
The benzamide scaffold, including derivatives similar to 2-fluoro-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzamide, is central in developing anticancer agents. These compounds have been shown to induce cell death (apoptosis) through various mechanisms, such as targeting microtubules, altering protein function, or inhibiting DNA synthesis, demonstrating their potential in chemotherapy (Romagnoli et al., 2021).
Eigenschaften
IUPAC Name |
2-fluoro-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO2S/c1-19-8-7-17(10-12-6-9-20-11-12)15(18)13-4-2-3-5-14(13)16/h2-6,9,11H,7-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFYKUDDWQSMBIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=CSC=C1)C(=O)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R)-2-Methyl-3-[2-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B2656711.png)
![N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2656714.png)


![N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2656718.png)

![3-Cyclobutyl-6-(1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2656720.png)
![5-(2-fluorobenzyl)-7-(furan-2-yl)-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2656721.png)
![Methyl 5-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-2-(trifluoromethyl)benzoate](/img/structure/B2656722.png)
![N-([2,4'-bipyridin]-4-ylmethyl)-2-(2-fluorophenoxy)propanamide](/img/structure/B2656726.png)


![2-(4-((4-(tert-butyl)phenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2656730.png)
![4-(2-Chloropropanoylamino)-N-[1-(4-ethoxyphenyl)ethyl]butanamide](/img/structure/B2656732.png)